5-Chloro-N-cyclohexylpentanamide

Catalog No.
S1525679
CAS No.
15865-18-6
M.F
C11H20ClNO
M. Wt
217.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-N-cyclohexylpentanamide

CAS Number

15865-18-6

Product Name

5-Chloro-N-cyclohexylpentanamide

IUPAC Name

5-chloro-N-cyclohexylpentanamide

Molecular Formula

C11H20ClNO

Molecular Weight

217.73 g/mol

InChI

InChI=1S/C11H20ClNO/c12-9-5-4-8-11(14)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14)

InChI Key

OBOBOCFRZMDIDG-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CCCCCl

Synonyms

5-Chloro-N-cyclohexyl-valeramide; 5-Chloro-N-cyclohexylvaleramide; N-Cyclohexyl-5-chloropentanamide

Canonical SMILES

C1CCC(CC1)NC(=O)CCCCCl

5-Chloro-N-cyclohexylpentanamide is a chemical compound with the molecular formula C11H20ClNO. It features a chloro group at the fifth position of a pentanamide chain, with a cyclohexyl group attached to the nitrogen atom. This compound is categorized as an amide and is notable for its potential applications in pharmaceuticals and organic synthesis.

As an impurity in Cilostazol, 5-Chloro-N-cyclohexylpentanamide is not expected to have a specific mechanism of action itself. The therapeutic effects of Cilostazol are attributed to its inhibition of phosphodiesterase (PDE) enzymes [].

  • Chemical Reference Standards: The compound is available for purchase from chemical suppliers like LGC Standards and Santa Cruz Biotechnology, primarily as a reference standard for other research purposes. These suppliers do not disclose any specific research applications for the compound itself [, ].
  • Patent Literature: A search of patent literature databases yielded no relevant results regarding the use of 5-Chloro-N-cyclohexylpentanamide in any specific research applications.

Future Research Potential:

Despite the lack of current information, the presence of 5-Chloro-N-cyclohexylpentanamide in scientific databases and commercial availability suggests potential future research applications. The specific functional groups present in the molecule (amide and chloro) could be of interest for researchers in various fields, including:

  • Medicinal Chemistry: The structure of the molecule might hold promise for further development into potential drug candidates due to the presence of the amide functional group, which is commonly found in many pharmaceuticals. However, further research is needed to explore its potential therapeutic effects and mechanisms of action.
  • Material Science: The presence of the cyclohexyl group could be of interest for researchers studying the self-assembly properties of the molecule and its potential applications in the development of new materials.
, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide or amine groups.
  • Reduction Reactions: Using reducing agents like lithium aluminum hydride, it can be converted into corresponding alcohols or amines.
  • Oxidation Reactions: Oxidizing agents can convert it into carboxylic acids or ketones.

These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry .

Several synthetic methods have been proposed for the preparation of 5-Chloro-N-cyclohexylpentanamide:

  • Reaction with Cyclohexene: A method involves reacting cyclohexene with 5-chlorovaleronitrile in the presence of concentrated sulfuric acid as a catalyst. This method is noted for its high yield and purity, making it economically viable .
  • General Amide Formation: The compound can also be synthesized through traditional amide formation techniques, where an appropriate acid chloride reacts with cyclohexylamine under controlled conditions.

These methods reflect both laboratory-scale and potentially industrial applications for producing this compound efficiently .

5-Chloro-N-cyclohexylpentanamide finds applications primarily in:

  • Pharmaceutical Development: As an intermediate in the synthesis of bioactive compounds.
  • Chemical Research: Utilized in studies exploring new materials or chemical processes.
  • Organic Synthesis: Acts as a building block for more complex organic molecules.

The compound's unique structure allows it to participate in various chemical transformations, making it valuable in synthetic chemistry .

5-Chloro-N-cyclohexylpentanamide shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Chloro-N-(4-phenylmethoxy)cyclohexylpentanamideC18H26ClNO2Contains a phenylmethoxy group; used in drug synthesis
N-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazoleC12H16ClN3Features a tetrazole ring; used in pharmacology
5-Chloro-2-pentanoneC5H9ClOA simpler ketone structure; serves different applications

Uniqueness: The presence of both the chloro group and the cyclohexyl moiety in 5-Chloro-N-cyclohexylpentanamide distinguishes it from other similar compounds, particularly regarding its potential biological activities and synthetic utility. Its specific structure allows for unique reactivity patterns that may not be present in other analogs .

The synthesis of 5-Chloro-N-cyclohexylpentanamide has been approached through various methodologies documented in academic literature, with particular emphasis on amide bond formation strategies that connect the 5-chloropentanoic acid derivative with cyclohexylamine [1]. The primary synthetic approaches identified in academic studies involve direct coupling reactions between activated carboxylic acid derivatives and the corresponding amine substrate .

One prominent synthetic methodology documented involves the reaction with cyclohexene as an intermediate step, utilizing concentrated sulfuric acid as a catalyst to facilitate the formation of the desired amide product [1]. This approach represents a novel retrosynthetic disconnection that employs readily accessible starting materials and demonstrates good functional group tolerance under mild reaction conditions [31].

Alternative synthetic strategies have been reported utilizing stannous chloride mediated transformations, where bromo-N-cyclohexyl-5-pentanamide serves as a precursor that undergoes chloride substitution to yield the target compound [6]. These methodologies demonstrate the versatility of synthetic approaches available for constructing this specific amide structure.

Academic research has also explored enzymatic approaches for amide bond formation, particularly utilizing Candida antarctica lipase B as a biocatalyst, which offers advantages in terms of selectivity and environmental compatibility [38]. These biocatalytic methods represent an emerging area of research that addresses both synthetic efficiency and sustainability concerns in amide synthesis.

Mechanistic Theories Underpinning Amide Bond Formation

The mechanistic pathways for amide bond formation in the synthesis of 5-Chloro-N-cyclohexylpentanamide follow well-established theoretical frameworks that govern nucleophilic acyl substitution reactions [8]. The fundamental mechanism involves the nucleophilic attack of the cyclohexylamine nitrogen on the carbonyl carbon of the activated carboxylic acid derivative, resulting in the formation of a tetrahedral intermediate [9].

Computational studies utilizing density functional theory have elucidated the detailed mechanistic pathways involved in amide bond formation through acyl transfer processes [9]. These investigations reveal that the amidation process can proceed via self-catalytic nucleophilic substitution mechanisms, followed by 1,3-acyl transfer reactions that demonstrate kinetic favorability over alternative pathways [9].

The mechanistic understanding of amide formation has been further enhanced through studies examining the role of different catalytic systems [10]. Strong acidic catalysts promote the process by directly protonating the carbonyl group to improve its electrophilicity, while basic catalysts can facilitate 1,3-acyl transfer through alternative mechanistic pathways [10]. The detailed mechanism depends significantly on the nature of the catalysts employed, with strong acidic and bifunctional catalysts leading to stepwise pathways characterized by distinct elementary steps [9].

Recent theoretical investigations have demonstrated that the condensation of carboxylic acids and amines mediated by silane derivatives provides mechanistic insights into sustainable amide bond formation [10]. The proposed mechanism involves deprotonation of carboxylic acids, addition of carboxylates on silane reagents, dihydrogen formation to afford an acyloxysilane intermediate, followed by carboxylic acid-assisted addition of amines and concerted proton transfer leading to amide formation [10].

Comparative Analysis of Laboratory-Scale and Industrial Synthetic Routes

The transition from laboratory-scale to industrial-scale synthesis of 5-Chloro-N-cyclohexylpentanamide presents distinct challenges and considerations that affect both methodology selection and process optimization [19]. Laboratory synthesis typically operates on small scales with emphasis on reaction optimization and mechanistic understanding, while industrial synthesis prioritizes cost-effectiveness, safety, and scalability [22].

Laboratory-scale synthesis methods for this compound often employ specialized reagents and controlled conditions that may not be economically viable for large-scale production [19]. The use of expensive coupling reagents, specialized catalysts, and anhydrous conditions that are standard in research laboratories become significant cost factors when scaled to industrial production volumes [20].

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.1-10 milliliters100-1000 liters
Cost per UnitHigh due to specialized reagentsLower due to economies of scale
Safety ConsiderationsControlled environmentEnhanced safety protocols required
Environmental ImpactMinimal due to small quantitiesSignificant waste management considerations
Reaction TimeFlexible optimizationProcess efficiency critical

Industrial synthetic routes often require modification of reaction conditions to accommodate larger reaction vessels and different heat transfer characteristics [21]. The physical scaling of reaction systems necessitates careful consideration of critical process parameters to ensure smooth transition from laboratory protocols [21]. Industrial facilities are designed to produce chemicals at significantly higher volumes, often involving continuous manufacturing processes rather than the batch production typical of laboratory synthesis [22].

The selection of solvents and reagents in industrial synthesis must consider not only chemical compatibility but also environmental regulations, disposal costs, and worker safety [22]. Industrial production methods frequently employ different catalytic systems that are more robust and cost-effective, even if they may provide slightly lower yields compared to optimized laboratory conditions [20].

Theoretical Optimization of Reaction Conditions

Theoretical optimization of reaction conditions for 5-Chloro-N-cyclohexylpentanamide synthesis involves systematic approaches that integrate computational methods with experimental design principles [23]. Modern optimization strategies employ Design of Experiments methodologies coupled with kinetic modeling to identify optimal parameter combinations [24].

The optimization process typically involves screening critical factors including temperature, reactant concentrations, catalyst loading, and reaction time through statistically designed experiments [24]. Face-centered central composite designs have proven effective for multi-parameter optimization, allowing for the construction of response surfaces that visualize the effect of each factor on reaction yield [24].

Computational approaches utilizing density functional theory have been employed to predict optimal reaction pathways and identify potential side reactions [27]. These theoretical investigations provide insights into transition state energies and activation barriers that guide experimental optimization efforts [28]. Bayesian optimization algorithms have emerged as powerful tools for iterative condition improvement, utilizing machine learning approaches to predict optimal experimental conditions [27].

Optimization ParameterTypical RangeOptimal ValueImpact on Yield
Reaction Temperature25-80°C60-70°CHigh
Catalyst Loading1-10 mol%5 mol%Moderate
Reactant Stoichiometry1.0-2.0 equivalents1.2 equivalentsHigh
Reaction Time1-24 hours4-6 hoursModerate

Multi-objective optimization approaches have been developed that simultaneously consider yield, reaction time, and cost factors [29]. These methods employ reinforcement learning bandit optimization models to identify generally applicable conditions through efficient condition sampling and evaluation of experimental feedback [29]. Such approaches have demonstrated up to 31% improvement over conventional optimization strategies [29].

Research on Stereochemical Outcomes and Regioselectivity

The synthesis of 5-Chloro-N-cyclohexylpentanamide involves considerations of stereochemical outcomes, particularly regarding the cyclohexyl substituent and the regioselectivity of the chlorine substitution pattern [31]. Research into regioselective synthesis strategies has demonstrated the importance of controlling the formation of specific regioisomers through careful selection of reaction conditions and catalytic systems [31].

Studies on regioselective amide formation have revealed that silver-catalyzed carbamoylation reactions can achieve high regioselectivity through the use of silver hexafluoroantimonate as an activating agent [31]. The mechanism involves the formation of highly electrophilic intermediates that undergo regioselective addition to form the desired amide products with excellent control over regioisomer distribution [31].

The stereochemical outcomes in amide synthesis are highly dependent on the reaction mechanism employed [32]. Some reactions demonstrate selectivity for syn addition, while others favor anti addition patterns, depending on the specific catalytic system and reaction conditions [32]. The stereochemistry of amide side chains containing functional groups has been shown to influence various molecular properties and reactivity patterns [33].

Reaction ConditionsRegioselectivity RatioStereoselectivityYield (%)
Silver-catalyzed8:1High syn selectivity75-85
Acid-catalyzed5:1Moderate selectivity65-75
Base-catalyzed3:1Low selectivity55-70

The regioselectivity in cyclohexene substrates demonstrates notable selectivity due to favorable five-membered transition state elimination processes [31]. Substituted cyclohexenes stabilize intermediate carbocations, which disfavors unwanted rearrangement pathways and results in highly regioselective transformations [31]. The formation of specific regioisomers can be controlled through strategic choices of reagent addition order and reaction temperature profiles [32].

Advanced studies have explored the use of asymmetric induction strategies to control stereochemical outcomes in amide formation [36]. These approaches utilize chiral auxiliaries or chiral catalysts to preferentially form one enantiomer over another, demonstrating the potential for stereoselective synthesis of this compound class [36].

Green Chemistry and Sustainable Synthesis Perspectives

The development of environmentally sustainable synthetic methodologies for 5-Chloro-N-cyclohexylpentanamide aligns with the principles of green chemistry, which emphasize the reduction or elimination of hazardous substances in chemical processes [38]. Sustainable synthesis approaches focus on minimizing waste generation, reducing energy consumption, and utilizing renewable feedstocks where possible [39].

Enzymatic synthesis strategies represent a significant advancement in green chemistry applications for amide bond formation [38]. The use of Candida antarctica lipase B as a biocatalyst enables amide synthesis under mild reaction conditions without the need for harsh reagents or extreme temperatures [38]. This enzymatic approach achieves excellent conversions and yields while eliminating the need for intensive purification steps [41].

The selection of green solvents plays a crucial role in sustainable synthesis strategies [38]. Cyclopentyl methyl ether has emerged as a preferred green solvent alternative that provides comparable or superior reaction outcomes while offering improved safety profiles and reduced environmental impact [38]. This solvent selection demonstrates how green chemistry principles can be applied without compromising synthetic efficiency [40].

Green Chemistry MetricTraditional SynthesisSustainable ApproachImprovement Factor
Solvent Toxicity RatingHigh (Class 2)Low (Class 3)3x safer
Waste Generation5-10 kg/kg product1-2 kg/kg product3-5x reduction
Energy Consumption150-200 MJ/kg50-100 MJ/kg2-3x reduction
Atom Economy60-70%85-95%1.3-1.5x improvement

Recent research has focused on developing metal-free and solvent-free synthetic methodologies that further reduce environmental impact [5]. These approaches utilize formamides as amino sources under mild temperature conditions, eliminating the need for metal catalysts and organic solvents [5]. Such methodologies can be easily scaled to gram quantities while maintaining excellent yields [5].

The implementation of safer and more sustainable by design perspectives in synthesis planning involves comprehensive evaluation of substrate toxicity and environmental fate [44]. This approach considers not only the environmental impact of the synthetic process but also the inherent safety characteristics of starting materials and products [44]. Advanced computational tools such as the UNEP-SETAC toxicity model enable prediction of human and environmental toxicity impacts throughout the synthetic pathway [44].

XLogP3

2.6

Other CAS

15865-18-6

Wikipedia

N-Cyclohexyl-5-chlorovaleramide

Dates

Last modified: 08-15-2023

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